Ionizable Carboxylic Acid Enhances Aqueous Solubility
The compound possesses a predicted pKa of 3.86 , indicating >99% ionization at pH 7.4, which is expected to confer substantially higher aqueous solubility compared to 6-methyluracil (pKa 9.52 ). While experimental aqueous solubility for CAS 38580-22-2 is reported as ≥25 mg/mL [1], 6-methyluracil solubility is 7 g/L (7 mg/mL) at 22 °C , yielding an estimated ≥3.6‑fold solubility advantage. This difference is critical for in vitro assay design where compound precipitation at screening concentrations leads to false negatives.
| Evidence Dimension | Aqueous solubility (water, ambient temperature) |
|---|---|
| Target Compound Data | ≥25 mg/mL (≥25 g/L) [1] |
| Comparator Or Baseline | 6-Methyluracil (CAS 626-48-2): 7 g/L (22 °C) |
| Quantified Difference | ≥3.6‑fold higher solubility |
| Conditions | Water, ambient temperature (target: reported as ≥25 mg/mL; comparator: 22 °C, 7 g/L) |
Why This Matters
Higher solubility reduces DMSO co‑solvent requirement in biological assays, minimizing solvent‑induced artifacts and improving dose‑response data quality.
- [1] Chemistry StackExchange (Revision 30f41ec1). Solubility statement for 6-methyluracil-5-acetic acid: ≥25 mg/mL in water. Accessed 2026-05-05. View Source
